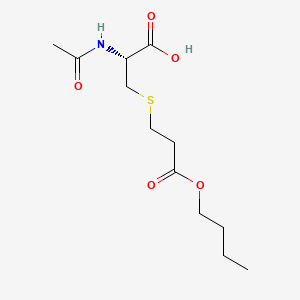
L-Cysteine, N-aceetyl-S-(3-butoxy-3-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of an acetyl group and a butoxy-oxopropyl group attached to the sulfur atom of L-cysteine
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of primary amine initiators to polymerize N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides . The reaction proceeds in a controlled manner, with the molecular weight of the resulting polymer being dependent on the monomer-to-initiator ratio .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of controlled polymerization and the use of specific initiators and reaction conditions are likely to be applied on a larger scale to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of functional groups such as the acetyl and butoxy-oxopropyl groups allows for diverse reactivity.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include primary amines, acids, and bases. For instance, the polymerization of N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydrides is initiated by primary amines . Mild acidic conditions can be used to unveil cloaked carboxyl groups on the polymer .
Major Products Formed
The major products formed from the reactions of L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- include various polymers and derivatives that retain the functional groups of the original compound. These products can be tailored for specific applications by modifying the reaction conditions and reagents used.
Scientific Research Applications
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- involves its ability to act as an antioxidant and glutathione inducer. It stimulates the synthesis of glutathione, a crucial antioxidant in the body, and provides thiol groups that can bind to reactive oxygen species . This mechanism is similar to that of acetylcysteine, which is used in mucolytic therapy and the treatment of acetaminophen overdose .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-S-(3-amino-3-oxopropyl)-L-cysteine: This compound shares a similar structure but has an amino group instead of a butoxy group.
N-Acetyl-S-(2-hydroxy-3-propionamide)-L-cysteine: Another similar compound with a hydroxy group and propionamide group.
Uniqueness
L-Cysteine, N-acetyl-S-(3-butoxy-3-oxopropyl)- is unique due to the presence of the butoxy-oxopropyl group, which imparts distinct chemical and physical properties. This uniqueness allows for specific applications in the construction of peptidomimetic assemblies and the development of biomimetic materials .
Properties
CAS No. |
99651-62-4 |
|---|---|
Molecular Formula |
C12H21NO5S |
Molecular Weight |
291.37 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-(3-butoxy-3-oxopropyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H21NO5S/c1-3-4-6-18-11(15)5-7-19-8-10(12(16)17)13-9(2)14/h10H,3-8H2,1-2H3,(H,13,14)(H,16,17)/t10-/m0/s1 |
InChI Key |
FIAVCLRCTBWPHS-JTQLQIEISA-N |
Isomeric SMILES |
CCCCOC(=O)CCSC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCOC(=O)CCSCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















